molecular formula C12H8Br2Cl2Si B13695317 Bis(3-bromophenyl)dichlorosilane

Bis(3-bromophenyl)dichlorosilane

Cat. No.: B13695317
M. Wt: 411.0 g/mol
InChI Key: MQYNPMTVDDPUAF-UHFFFAOYSA-N
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Description

Bis(3-bromophenyl)dichlorosilane is an organosilicon compound with the molecular formula C₁₂H₈Br₂Cl₂Si. It features a central silicon atom bonded to two chlorine atoms and two 3-bromophenyl substituents. The bromine atoms on the aromatic rings enhance electrophilicity at the silicon center, making it reactive in nucleophilic substitution and condensation reactions. This compound is hypothesized to serve as a precursor for silanediols, polymers, or nanomaterials, leveraging its halogenated aromatic groups for tailored reactivity .

Properties

IUPAC Name

bis(3-bromophenyl)-dichlorosilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2Cl2Si/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYNPMTVDDPUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2Cl2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromophenyl)dichlorosilane typically involves the reaction of 3-bromophenylmagnesium bromide with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction can be represented as follows:

2C6H4BrMgBr+SiCl4(C6H4Br)2SiCl2+2MgCl22 \text{C}_6\text{H}_4\text{BrMgBr} + \text{SiCl}_4 \rightarrow (\text{C}_6\text{H}_4\text{Br})_2\text{SiCl}_2 + 2 \text{MgCl}_2 2C6​H4​BrMgBr+SiCl4​→(C6​H4​Br)2​SiCl2​+2MgCl2​

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Alkoxides, amines, and thiolates are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane are typically used to prevent hydrolysis.

Major Products:

    Substituted Silanes: Depending on the nucleophile used, the major products can include various substituted silanes such as alkoxysilanes or aminosilanes.

Scientific Research Applications

Bis(3-bromophenyl)dichlorosilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and polymers.

    Biology and Medicine: The compound can be used in the development of silicon-based drugs and diagnostic agents.

    Industry: It finds applications in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which Bis(3-bromophenyl)dichlorosilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can act as a Lewis acid, accepting electron pairs from nucleophiles, leading to the formation of new chemical bonds. This property is exploited in various synthetic and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Dichlorosilanes

Structural and Electronic Differences

Table 1: Key Structural and Electronic Properties
Compound Molecular Formula Substituents Electron-Withdrawing Effects Reactivity Profile
Bis(3-bromophenyl)dichlorosilane C₁₂H₈Br₂Cl₂Si 3-bromophenyl, Cl High (Br > Cl) High electrophilicity
Bis(p-chlorophenyl)dichlorosilane C₁₂H₈Cl₄Si p-chlorophenyl, Cl Moderate (Cl) Moderate reactivity
Bis(ferrocenyl)dichlorosilane C₂₀H₁₈Cl₂Fe₂Si Ferrocenyl, Cl Low (electron-donating Fe) Requires strong reductants
Dimethyl dichlorosilane C₂H₆Cl₂Si Methyl, Cl Low (alkyl groups) Industrial silicones precursor
  • Bromine vs. Chlorine Substituents : The 3-bromophenyl groups in the target compound confer stronger electron-withdrawing effects compared to chlorophenyl analogs, increasing the silicon center’s electrophilicity. This enhances its susceptibility to hydrolysis and nucleophilic attack relative to bis(p-chlorophenyl)dichlorosilane .
  • Steric Effects: Bulky substituents (e.g., tert-butylphenoxy in bis(2,4,6-tri-tert-butylphenoxy)dichlorosilane) significantly slow hydrolysis, whereas bromophenyl groups likely offer moderate steric hindrance .

Hydrolysis and Stability

Table 2: Hydrolysis Behavior
Compound Hydrolysis Conditions Product/Stability Yield/Notes
This compound H₂O/THF, reflux (hypothesized) Silanediol (potential) Likely rapid hydrolysis
Bis(p-chlorophenyl)dichlorosilane H₂O/THF, 20°C Diol (contaminated byproducts) Molecular weight discrepancies observed
Di(1-naphthyl)dichlorosilane (13) H₂O/THF, reflux Silanediol (>99% yield) Instantly hydrolyzes
Bis(2,4,6-tri-tert-butylphenoxy)dichlorosilane (14) H₂O/THF, reflux Stable High steric protection
  • The hydrolysis of this compound is expected to proceed rapidly under mild conditions due to the electron-withdrawing bromine atoms, similar to di(1-naphthyl)dichlorosilane. However, its stability may exceed that of bis(p-chlorophenyl)dichlorosilane, which forms contaminated diols .

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